molecular formula C21H28N2O B14565333 N-[2-(Diethylamino)ethyl]-2-(2-phenylethyl)benzamide CAS No. 61321-78-6

N-[2-(Diethylamino)ethyl]-2-(2-phenylethyl)benzamide

Cat. No.: B14565333
CAS No.: 61321-78-6
M. Wt: 324.5 g/mol
InChI Key: SBYNVKFKVCZAPA-UHFFFAOYSA-N
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Description

N-[2-(Diethylamino)ethyl]-2-(2-phenylethyl)benzamide is a chemical compound with the molecular formula C13H20N2O. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its benzamide structure, which includes a diethylaminoethyl group and a phenylethyl group.

Properties

CAS No.

61321-78-6

Molecular Formula

C21H28N2O

Molecular Weight

324.5 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]-2-(2-phenylethyl)benzamide

InChI

InChI=1S/C21H28N2O/c1-3-23(4-2)17-16-22-21(24)20-13-9-8-12-19(20)15-14-18-10-6-5-7-11-18/h5-13H,3-4,14-17H2,1-2H3,(H,22,24)

InChI Key

SBYNVKFKVCZAPA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC=CC=C1CCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Diethylamino)ethyl]-2-(2-phenylethyl)benzamide typically involves the reaction of benzoyl chloride with N,N-diethyl-2-aminoethylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for monitoring and controlling the reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Diethylamino)ethyl]-2-(2-phenylethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium iodide (NaI), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Amines

    Substitution: Halides, alkoxides

Scientific Research Applications

N-[2-(Diethylamino)ethyl]-2-(2-phenylethyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(Diethylamino)ethyl]-2-(2-phenylethyl)benzamide involves its interaction with specific molecular targets, such as ion channels and receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, its antiarrhythmic effects are attributed to its ability to stabilize the cardiac membrane and reduce excitability by blocking sodium channels .

Comparison with Similar Compounds

N-[2-(Diethylamino)ethyl]-2-(2-phenylethyl)benzamide can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and functional properties of this compound, making it a valuable compound for various research applications.

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